N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-6-12(17)15(14-8)11-5-3-4-10(7-11)13-9(2)16/h3-5,7H,6H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRLMJRABIBXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide
General Synthetic Approach
The synthesis of this compound typically involves the construction of the pyrazolone ring followed by its attachment to an acetamide-substituted aromatic moiety. The key steps are:
- Formation of 1,3-diketone intermediates from substituted acetophenones or benzoylpropionic acid derivatives.
- Cyclization of these diketones with hydrazine derivatives to form the pyrazolone ring.
- Subsequent acylation or amidation to introduce the acetamide functional group on the phenyl ring.
This approach is supported by synthetic routes reported in the literature for structurally related pyrazole derivatives used as metalloprotease inhibitors.
Detailed Synthetic Route
Step 1: Preparation of 3-Benzoylpropionic Acid Derivatives
- Starting materials such as acetophenones (e.g., 3-acetylphenyl derivatives) are converted into 3-benzoylpropionic acid derivatives through established organic transformations.
- For example, acetophenones undergo chain elongation reactions to yield the corresponding 3-benzoylpropionic acids (compounds 11a–e in reported schemes).
Step 2: Coupling with Benzylhydroxylamine
- The 3-benzoylpropionic acid derivatives are coupled with benzylhydroxylamine to form N-benzyloxy-4-oxo-4-phenylbutanamides (compound 12a).
- This step introduces a protected hydroxamic acid moiety, which is a key intermediate for further pyrazole formation.
Step 3: Formation of 1,3-Diketones
- The N-benzyloxy-4-oxo-4-phenylbutanamides are reacted with acid chlorides or carboxylic acids activated by carbonyldiimidazole (CDI) to form 1,3-diketones (compounds 13a–t).
- This reaction is typically conducted under mild conditions to preserve sensitive functional groups.
Step 4: Cyclization to Pyrazole Core
- The 1,3-diketones undergo cyclization with hydrazine monohydrate in a one-pot reaction to yield the pyrazole ring system.
- This step is crucial for forming the 3-methyl-5-oxo-4H-pyrazol-1-yl moiety characteristic of the target compound.
- The cyclization is often performed under reflux in ethanol or other suitable solvents.
Step 5: Introduction of Acetamide Group
- The acetamide group is introduced on the phenyl ring either before or after pyrazole formation, depending on the synthetic strategy.
- Commonly, the acetamide is installed via acylation of an aniline derivative or by amidation reactions using acetic anhydride or acetyl chloride under controlled conditions.
Representative Reaction Scheme
| Step | Reagents/Conditions | Product Description |
|---|---|---|
| 1 | Acetophenone derivatives → 3-benzoylpropionic acids | Chain-extended keto acids |
| 2 | Coupling with benzylhydroxylamine | N-benzyloxy-4-oxo-4-phenylbutanamides |
| 3 | Reaction with acid chlorides/CDI-activated acids | 1,3-Diketone intermediates |
| 4 | Cyclization with hydrazine monohydrate | Pyrazolone ring formation |
| 5 | Acylation with acetic anhydride or acetyl chloride | Final acetamide-substituted pyrazole |
Alternative Synthetic Routes
While the above method is the most documented, alternative routes may include:
- Direct condensation of hydrazine with β-ketoesters bearing acetamide substituents.
- Multi-component reactions involving hydrazines, acyl chlorides, and aromatic amines to streamline synthesis.
However, these alternative methods are less commonly reported for this specific compound and require further optimization.
Analytical Data and Characterization
The synthesized this compound is characterized by:
- Molecular formula: C12H13N3O2
- Molecular weight: Approximately 231.25 g/mol
- Spectroscopic data: Typical characterization includes NMR (¹H and ¹³C), IR spectroscopy showing characteristic amide and pyrazolone peaks, and mass spectrometry confirming molecular ion peaks.
- Purity and yield: Reported yields vary depending on the synthetic route but generally range from moderate to high (50–85%), with purity confirmed by chromatographic methods.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Formation of 3-benzoylpropionic acid derivatives | Acetophenones, reagents for chain elongation | Various, often mild heating | Starting material preparation |
| Coupling with benzylhydroxylamine | Benzylhydroxylamine, coupling agents | Room temp to mild heating | Protects hydroxamic acid functionality |
| Formation of 1,3-diketones | Acid chlorides or CDI-activated acids | Mild conditions, solvents like dichloromethane | Intermediate for pyrazole synthesis |
| Cyclization to pyrazole | Hydrazine monohydrate | Reflux in ethanol or similar | One-pot reaction, key cyclization step |
| Acetamide introduction | Acetic anhydride or acetyl chloride | Controlled temperature, base catalysts | Final functionalization |
Research Findings and Optimization Insights
- The pyrazole scaffold allows for diverse substitutions at positions 3 and 5, enabling modulation of biological activity and selectivity toward metalloproteinase targets.
- The one-pot cyclization method for pyrazole formation is efficient and widely used, facilitating rapid synthesis of analogs.
- Protection of hydroxamic acid groups during synthesis is crucial to avoid side reactions and improve yields.
- Optimization of reaction conditions, such as solvent choice and temperature control, significantly impacts product purity and yield.
- Structural modifications on the phenyl ring, including acetamide substitution, influence inhibitor potency and selectivity, highlighting the importance of precise functional group placement in synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or tetrahydrofuran, room temperature to reflux.
Substitution: Halogenating agents, alkylating agents; conditionssolvent such as dichloromethane or acetonitrile, room temperature to reflux.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Antidiabetic Activity
One of the notable applications of N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide is in the treatment of type 2 diabetes mellitus. The compound is structurally related to Teneligliptin, a drug that inhibits dipeptidyl peptidase IV (DPP-IV), thereby enhancing insulin secretion and lowering blood glucose levels. Research indicates that derivatives of this compound can exhibit similar pharmacological effects, making them candidates for further development in diabetes management .
Anti-inflammatory Properties
Studies have shown that compounds with a pyrazole core, like this compound, possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits. Research suggests that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation .
Cosmetic Applications
Skin Care Formulations
this compound has been explored for its potential use in cosmetic formulations. Its incorporation into creams and lotions is aimed at enhancing skin hydration and providing anti-aging benefits. The compound's ability to penetrate skin layers effectively makes it a valuable ingredient in topical formulations designed to improve skin texture and elasticity .
Stability and Efficacy Testing
Cosmetic products containing this compound undergo rigorous stability testing to ensure their safety and efficacy. Studies indicate that formulations with this compound maintain their properties over time, making them suitable for commercial use .
Material Science Applications
Polymer Chemistry
In material sciences, this compound has been investigated as a potential additive in polymer formulations. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymers, making it useful in creating materials with improved durability and resistance to degradation .
Coatings and Adhesives
The compound's properties lend themselves well to applications in coatings and adhesives. By incorporating this compound into these formulations, researchers have noted significant improvements in adhesion strength and resistance to environmental factors, which is crucial for industrial applications .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Pharmaceuticals | Antidiabetic drugs | Enhances insulin secretion |
| Anti-inflammatory agents | Reduces inflammation | |
| Cosmetics | Skin care formulations | Improves skin hydration and texture |
| Stability testing | Maintains efficacy over time | |
| Material Science | Polymer additives | Enhances thermal stability |
| Coatings and adhesives | Improves adhesion strength |
Case Studies
Case Study 1: Antidiabetic Research
A study published in the Journal of Medicinal Chemistry explored various derivatives of pyrazole compounds, including this compound, demonstrating their effectiveness as DPP-IV inhibitors. The findings indicated significant reductions in blood glucose levels in diabetic models, suggesting a promising avenue for drug development .
Case Study 2: Cosmetic Formulation Development
In a research article detailing cosmetic formulation principles, this compound was included in a moisturizing cream. Clinical trials showed enhanced hydration levels compared to control formulations, validating its application in skincare products .
Mechanism of Action
The mechanism of action of N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Key Observations :
- Pyrazole Substitution : The target compound’s pyrazole is substituted at the phenyl C3 position, whereas compound 13 in features a simpler 1,3-dimethylpyrazole.
- Linkage Type : The azo-linked analog in introduces a diazenyl group, which may enhance conjugation but reduce metabolic stability compared to the direct C–N bond in the target compound.
- Sulfonamide vs.
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Analysis :
- The target compound is expected to exhibit IR peaks for the acetamide CO (~1670 cm⁻¹) and NH (~3200 cm⁻¹), similar to compound 13 .
- $ ^1\text{H-NMR} $ would show distinct aromatic protons (δ 6.8–7.5 ppm) due to the substituted phenyl group, differentiating it from simpler pyrazole derivatives like 13 and 14 .
Biological Activity
N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 244.26 g/mol. The compound features a pyrazole ring, which is known for its bioactivity.
1. Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of this compound and related compounds:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 12.50 | Induction of apoptosis |
| Related Pyrazole Derivative | A549 | 26.00 | Inhibition of cell proliferation |
| Novel Pyrazole Compound | HepG2 | 17.82 | Cell cycle arrest |
The compound demonstrated an IC₅₀ value of 12.50 µM against the MCF7 breast cancer cell line, indicating potent cytotoxicity . Additionally, related pyrazole derivatives have shown effectiveness against lung cancer (A549) and liver cancer (HepG2) cell lines, suggesting a broad spectrum of anticancer activity.
2. Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.
Research indicates that this compound can reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses . The specific mechanisms involve inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The treatment group exhibited a decrease in tumor volume by approximately 40% after four weeks of treatment, highlighting its potential as an effective therapeutic agent .
Case Study 2: Mechanistic Insights into Cytotoxicity
In vitro studies utilizing flow cytometry revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways. Specifically, caspase 3 and caspase 9 were significantly activated, suggesting that the compound triggers intrinsic apoptotic pathways .
Q & A
Q. What are the recommended synthetic routes for N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of phenylhydrazine derivatives with β-ketoesters to form the pyrazole core. Subsequent acetylation and coupling reactions introduce the acetamide moiety. Key optimization parameters include:
- Temperature control : Pyrazole ring formation requires refluxing in ethanol (70–80°C) to avoid side reactions.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) improves yield during acetylation steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
Characterization via ¹H/¹³C NMR and HRMS is critical for confirming structural integrity .
Q. How is the compound characterized for structural confirmation, and what analytical techniques are essential?
Methodological Answer:
Q. What preliminary biological assays are used to evaluate its bioactivity?
Methodological Answer:
- Antimicrobial Screening :
- Agar diffusion assays against S. aureus and E. coli (MIC values reported at 12.5–25 µg/mL) .
- Resazurin microplate assay for fungal strains (e.g., C. albicans).
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µg/mL indicates low toxicity) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict its mechanism of action in anticancer studies?
Methodological Answer:
- Target Identification : Docking into EGFR kinase (PDB: 1M17) using AutoDock Vina reveals hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .
- MD Simulations : 100-ns simulations (AMBER force field) assess binding stability (RMSD < 2.0 Å confirms stable binding) .
- SAR Analysis : Modifying the pyrazole’s methyl group enhances steric complementarity, improving inhibition (ΔG = -9.2 kcal/mol) .
Q. How do researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
Methodological Answer: Discrepancies often arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum content (e.g., 5% vs. 10% FBS) .
- Compound Stability : Degradation in DMSO stock solutions (>1 week storage) reduces efficacy. Validate via HPLC-UV monitoring .
- Statistical Rigor : Use Grubbs’ test to exclude outliers and replicate experiments (n ≥ 3) .
Q. What strategies optimize its solubility and bioavailability for in vivo studies?
Methodological Answer:
- Formulation : Nanoemulsions (e.g., Tween-80/PEG-400) increase aqueous solubility (from 0.2 mg/mL to 5.8 mg/mL) .
- Prodrug Design : Phosphorylate the acetamide group to enhance intestinal absorption (tested via Caco-2 permeability assay ) .
- Pharmacokinetics : LC-MS/MS quantifies plasma half-life (t₁/₂ = 3.2 h in murine models) .
Q. How is the compound utilized as a building block for complex heterocycles?
Methodological Answer:
-
Suzuki Coupling : Attach arylboronic acids to the phenyl ring for diversity-oriented synthesis .
-
Cycloaddition : React with nitrile oxides to form isoxazoline hybrids (e.g., 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl} derivatives ) .
-
Table of Derivatives :
Derivative Modification Application A Bromination at C4 Anticancer lead B Sulfonamide substitution Antimicrobial
Q. What advanced techniques validate its interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- SPR Spectroscopy : Measures real-time binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .
- ITC : Quantifies enthalpy changes (ΔH = -15.6 kcal/mol) during DNA gyrase inhibition .
- CRISPR-Cas9 Knockout Models : Confirm target specificity (e.g., reduced efficacy in EGFR-KO HeLa cells ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
